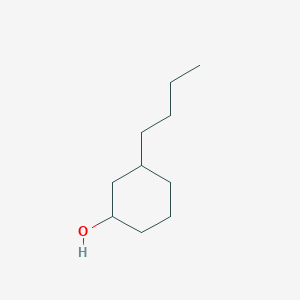

3-Butylcyclohexanol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H20O |

|---|---|

Poids moléculaire |

156.26 g/mol |

Nom IUPAC |

3-butylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-2-3-5-9-6-4-7-10(11)8-9/h9-11H,2-8H2,1H3 |

Clé InChI |

VBPWOJIXSLIBFJ-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1CCCC(C1)O |

Origine du produit |

United States |

Contextualization Within Cyclohexanol Chemistry

Cyclohexanols are alicyclic alcohols consisting of a six-carbon ring with a hydroxyl (-OH) functional group. The parent compound, cyclohexanol (B46403), is a versatile chemical intermediate. The addition of alkyl groups, such as a butyl group, to the cyclohexane (B81311) ring creates a family of substituted cyclohexanols with diverse properties. 3-Butylcyclohexanol is one such derivative, with its chemical identity and behavior defined by the placement of the butyl group at the third carbon atom relative to the hydroxyl group. nih.gov

The position of the butyl group significantly influences the molecule's steric and electronic properties. solubilityofthings.com Like other substituted cyclohexanols, this compound exists as stereoisomers (cis and trans), which differ in the spatial orientation of the hydroxyl and butyl groups relative to the plane of the ring. northwestern.edunih.gov The specific stereochemistry (cis/trans) can have a profound impact on the physical properties and reactivity of the molecule. This isomeric complexity is a key feature of cyclohexanol chemistry, making compounds like this compound and its well-studied relative, 4-tert-butylcyclohexanol (B146172), valuable models for studying stereochemical effects in chemical reactions. thecatalyst.org

The general structure and key identifiers for this compound are provided below.

| Identifier | Value | Source |

| IUPAC Name | 3-butylcyclohexan-1-ol | nih.gov |

| Molecular Formula | C10H20O | nih.gov |

| Molecular Weight | 156.26 g/mol | nih.gov |

| PubChem CID | 13328644 | nih.gov |

Historical Perspectives on Butylcyclohexanol Studies

Research into alkyl-substituted cyclohexanols has a long history, driven by their utility in organic synthesis and the fragrance industry. google.comchembk.com Early studies often focused on the synthesis of these compounds through the catalytic hydrogenation of the corresponding alkylphenols. google.comgoogle.com For instance, methods for preparing various alkylcyclohexanols, including butylcyclohexanols, were developed to produce intermediates for perfumes and other chemicals. google.com

A significant portion of historical research has been dedicated to understanding and controlling the stereochemistry of the hydrogenation reaction to selectively produce either the cis or trans isomer. google.com The different isomers often possess distinct properties, making stereoselective synthesis a primary goal. For example, the hydrogenation of 4-tert-butylphenol (B1678320) using various catalysts like ruthenium or rhodium has been extensively studied to optimize the yield of the desired cis- or trans-4-tert-butylcyclohexanol. vulcanchem.com While much of the detailed historical work centers on the more commercially prominent 2- and 4-substituted isomers, these studies provided the fundamental principles for the synthesis and characterization of all butylcyclohexanol isomers, including 3-Butylcyclohexanol. researchgate.netacs.org A 1967 doctoral dissertation notably included research on the dehydration of the stereoisomers of 3-t-butylcyclohexanol, indicating academic interest in its specific reactivity. northwestern.edu

Current Research Landscape and Emerging Areas

Classical Synthetic Routes

The traditional approaches to synthesizing this compound primarily involve the transformation of precursor molecules through hydrogenation and reduction reactions. These methods are well-established and widely utilized in chemical manufacturing.

Hydrogenation of Precursor Compounds

A principal method for the synthesis of this compound is the catalytic hydrogenation of 3-butylphenol. This process involves the saturation of the aromatic ring of the phenol (B47542) to yield the corresponding cyclohexanol (B46403). Various metal catalysts, including rhodium and palladium, are employed to facilitate this transformation. acs.orgacs.orgresearchgate.net The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, significantly influences the reaction's efficiency and the stereochemical outcome. acs.orgacs.orgresearchgate.netcapes.gov.br For instance, the hydrogenation of m-tert-butylphenol, a related compound, using a rhodium-based catalyst ([Rh(COD)Cl]2) resulted in an 85% yield of 3-tert-butylcyclohexanol (B8721175) with a cis:trans diastereomeric ratio of 66:34. acs.orgnih.gov In contrast, employing a palladium on alumina (B75360) catalyst for the same reaction increased the diastereoselectivity to a 91:9 cis:trans ratio. acs.orgnih.gov

The hydrogenation process is not limited to phenolic precursors. The direct hydrogenation of other unsaturated cyclic compounds can also serve as a viable route to this compound and its derivatives.

Reduction Reactions of Cyclohexanone (B45756) Derivatives

Another fundamental approach for the synthesis of this compound is the reduction of 3-butylcyclohexanone (B8771617). vulcanchem.com This reaction involves the conversion of the ketone functional group to a secondary alcohol. A variety of reducing agents can be employed for this purpose, with metal hydrides being particularly common. For example, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of efficiently reducing 3-butylcyclohexanone to this compound. vulcanchem.com

The stereochemical outcome of the reduction is highly dependent on the steric bulk of the reducing agent. The reduction of the related 3-tert-butylcyclohexanone has been shown to yield mainly the cis-isomer of 3-tert-butylcyclohexanol, with the trans-isomer being a minor product. nih.gov This stereoselectivity is attributed to the steric hindrance posed by the butyl group, which influences the direction of hydride attack on the carbonyl carbon. nih.gov The use of bulkier reducing agents can lead to a reversal in stereoselectivity. msu.edu For example, the reduction of 4-tert-butylcyclohexanone (B146137) with the bulky reducing agent L-Selectride results in a high preference for the cis-alcohol. tamu.edu

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of the butyl and hydroxyl groups on the cyclohexane (B81311) ring gives rise to different stereoisomers of this compound, each potentially possessing unique properties. Consequently, the development of stereoselective synthetic methods to produce specific isomers is of significant interest.

Enantioselective and Diastereoselective Approaches

Enantioselective and diastereoselective syntheses aim to produce a single enantiomer or diastereomer of this compound in excess. This is often achieved through the use of chiral catalysts or reagents that can differentiate between the prochiral faces of the substrate or the transition states leading to different stereoisomers.

While specific examples for the enantioselective synthesis of this compound are not extensively detailed in the provided search results, the principles of asymmetric synthesis are well-established. For instance, asymmetric hydrogenation using chiral rhodium-diphosphine catalysts is a common strategy for producing chiral alcohols from prochiral olefins. nih.gov Similarly, biocatalytic reductions using alcohol dehydrogenases (ADHs) have shown great promise in the stereoselective reduction of substituted cyclohexanones to their corresponding cis or trans alcohols with high diastereomeric excess. mdpi.comresearchgate.net

Diastereoselective control is frequently observed in the reduction of 3-substituted cyclohexanones. As mentioned earlier, the reduction of 3-tert-butylcyclohexanone with standard hydrides favors the formation of the cis-diastereomer. nih.gov The choice of catalyst in hydrogenation reactions also plays a crucial role in diastereoselectivity.

Catalytic Systems in Stereoselective Synthesis

The catalyst system is a cornerstone of stereoselective synthesis, dictating both the rate and the stereochemical course of the reaction.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recycling. lianerossi.org Rhodium-based catalysts, in particular, have demonstrated significant utility in the stereoselective hydrogenation of phenolic precursors. acs.orgacs.orgresearchgate.net

For example, rhodium supported on carbon (Rh/C) or alumina (Rh/Al2O3) can effectively catalyze the hydrogenation of substituted phenols to cyclohexanols. capes.gov.brgoogle.com The diastereoselectivity of these reactions can be influenced by the catalyst support and the presence of additives. capes.gov.brgoogle.com In the hydrogenation of m-tert-butylphenol, a rhodium-based catalyst system yielded a majority of the cis-isomer of 3-tert-butylcyclohexanol. acs.orgnih.gov The use of rhodium catalysts in combination with acidic promoters like hydrogen chloride or sulfuric acid has been shown to enhance the formation of the cis-isomer in the hydrogenation of 4-tert-butylphenol (B1678320). vulcanchem.comgoogleapis.comalmacgroup.com The solvent can also play a critical role; for instance, using supercritical carbon dioxide as a solvent in the rhodium-catalyzed hydrogenation of tert-butylphenols has been shown to improve the stereoselectivity towards the cis-isomer. capes.gov.brmdpi.com

The table below summarizes the effect of different catalysts on the diastereomeric ratio of the product in the hydrogenation of m-tert-butylphenol.

| Catalyst | Precursor | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| [Rh(COD)Cl]₂ | m-tert-Butylphenol | 3-tert-Butylcyclohexanol | 85 | 66:34 | acs.orgnih.gov |

| Pd/Al₂O₃ | m-tert-Butylphenol | 3-tert-Butylcyclohexanol | - | 91:9 | acs.orgnih.gov |

This data clearly illustrates the profound impact of the catalyst choice on the stereochemical outcome of the synthesis.

Homogeneous Catalysis (e.g., Ruthenium Aminophosphine (B1255530) Complexes)lmaleidykla.lt

The hydrogenation of the corresponding ketone, 4-tert-butylcyclohexanone, to produce cis-4-tert-butylcyclohexanol is effectively achieved using ruthenium-aminophosphine complexes as catalysts. google.comgoogle.com These reactions are typically conducted in the presence of hydrogen gas and a base. google.comgoogle.com Research has demonstrated that complexes such as RuCl2(aminophosphine)2 and RuCl2(diphosphine)(aminophosphine) are highly effective for this stereoselective hydrogenation, yielding high proportions of the cis-isomer. google.comgoogle.com

The aminophosphine ligands themselves, with the general formulas R2P(CH2)2NH2 and R2P(CH2)3NH2 (where R can be an isopropyl, tert-butyl, or phenyl group), are synthesized and isolated in high yields. lookchem.com These ligands are then reacted with a ruthenium precursor, such as [RuCl2(cod)]n, to form the active ruthenium complexes. lookchem.com

Detailed studies on the hydrogenation of 4-tert-butylcyclohexanone using a specific ruthenium aminophosphine complex, in the presence of potassium tert-butoxide (KOtBu) as a base and 2-propanol as the solvent, have shown excellent conversions and selectivities. lookchem.com For instance, at a substrate-to-catalyst ratio of 10,000:1 and a temperature of 20°C, 100% conversion was achieved in 4 hours, with a cis:trans ratio of 96:4. lookchem.com Even at significantly higher substrate-to-catalyst ratios, such as 500,000:1, complete conversion could be reached within 12 hours at 50°C, maintaining a high cis:trans selectivity of 95:5. lookchem.com These ruthenium catalysts demonstrate the ability to selectively reduce the ketone functionality while leaving other potentially reducible groups, like carbon-carbon double bonds, intact. sigmaaldrich.com

The effectiveness of these ruthenium-aminophosphine catalysts highlights a significant advancement over traditional stoichiometric reducing agents, offering a more efficient and scalable process for the synthesis of specific stereoisomers of substituted cyclohexanols. sigmaaldrich.comalmacgroup.com

Table 1: Hydrogenation of 4-tert-Butylcyclohexanone with a Ruthenium-Aminophosphine Catalyst

| Substrate:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | cis:trans Ratio |

|---|---|---|---|---|

| 10,000:1 | 20 | 4 | 100 | 96:4 |

| 100,000:1 | 50 | 2 | 100 | 95:5 |

| 500,000:1 | 50 | 12 | 100 | 95:5 |

| 1,000,000:1 | 50 | 24 | 80 | 95:5 |

Data sourced from Dalton Transactions, 2009. lookchem.com

Novel Synthetic Strategies and Method Development

Conjugate Addition Reactionsbenchchem.com

Conjugate addition, also known as Michael addition, provides a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing this compound precursors, this reaction typically involves the 1,4-addition of a butyl nucleophile to a cyclohexenone derivative. Organocopper reagents, such as lithium dibutylcuprate (Bu2CuLi), are particularly well-suited for this transformation. lmaleidykla.ltscispace.com

The reaction of lithium dibutylcuprate with cyclohexenone proceeds via the conjugate addition of the butyl group to the β-carbon of the α,β-unsaturated ketone. acs.org This process is often carried out in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. acs.org Mechanistic studies involving 13C kinetic isotope effects have suggested that the rate-determining step of this reaction is the reductive elimination from a copper(III) intermediate. acs.org

In a specific application, the conjugate addition of lithium dibutylcuprate to a chiral cyclohexenone substrate was performed at -78°C. lmaleidykla.lt This reaction yielded two isomeric products, with the major isomer, resulting from the desired conjugate addition, being isolated in a 66% yield. lmaleidykla.lt The minor isomer was obtained in a 10% yield. lmaleidykla.lt The structures of these butyl-substituted cyclohexanone derivatives were confirmed using NMR spectroscopy and mass spectrometry. lmaleidykla.lt

The versatility of organocuprate additions extends to various substituted cyclohexenones. For instance, the conjugate addition of a tert-butyl group to cyclohexenone using a mixed cuprate (B13416276) reagent, PhS(R)CuLi, has been achieved in 86% yield. researchgate.net These mixed cuprate reagents have shown high efficacy for selective conjugate addition reactions. researchgate.net

Table 2: Conjugate Addition of Lithium Dibutylcuprate to a Chiral Cyclohexenone

| Product | Yield (%) |

|---|---|

| Isomer 1 (Major) | 66 |

| Isomer 2 (Minor) | 10 |

Data sourced from a study on stereoselective synthesis of amino acid derivatives. lmaleidykla.lt

Biocatalytic Approaches (e.g., Enzyme-mediated Reductions)scispace.com

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. almacgroup.com The enzyme-mediated reduction of prochiral ketones, such as 4-tert-butylcyclohexanone, to the corresponding alcohol, 4-tert-butylcyclohexanol, is a key example of this approach. almacgroup.comresearchgate.net Alcohol dehydrogenases (ADHs) are a class of enzymes that have been extensively studied for this type of transformation. researchgate.netmdpi.com

In a screening of eighteen commercial alcohol dehydrogenases for the reduction of 4-tert-butylcyclohexanone, five enzymes (designated as EVO30, 200, 441, 270, and 420) demonstrated complete reduction to the desired cis-alcohol. mdpi.com These reductions were performed using a cofactor regeneration system, typically involving glucose and glucose dehydrogenase (GDH). almacgroup.commdpi.com The diastereomeric excess (de) for the cis-isomer ranged from 66% to over 99% depending on the specific ADH used. mdpi.com For instance, ADH-440 was found to completely reduce the ketone to the trans-isomer with a de >99%. mdpi.com

The development of these biocatalytic processes often involves optimizing reaction conditions, such as pH, temperature, and the use of co-solvents to improve substrate solubility. almacgroup.com For example, in the development of a process for cis-4-tert-butylcyclohexanol, various co-solvents were screened, with methyl tert-butyl ether (MtBE) being chosen for its favorable properties for the reaction and subsequent workup. almacgroup.com

These enzyme-mediated reductions offer several advantages, including high stereoselectivity, mild reaction conditions, and avoidance of expensive and potentially toxic heavy metal catalysts. almacgroup.com The scalability of these biocatalytic routes has been demonstrated, making them a viable option for industrial production. academie-sciences.fr

Table 3: Diastereomeric Excess (de) for the Biocatalytic Reduction of 4-tert-Butylcyclohexanone to cis-4-tert-Butylcyclohexanol using Different Alcohol Dehydrogenases

| Alcohol Dehydrogenase (ADH) | Diastereomeric Excess (de) for cis-isomer (%) |

|---|---|

| EVO-30 | 88 |

| EVO-200 | 99 |

| EVO-441 | 66 |

| EVO-270 | 88 |

| EVO-420 | 72 |

Data sourced from a study on the synthesis of commercial fragrances. mdpi.com

Mechanistic Investigations of Functional Group Transformations

The hydroxyl group of this compound is the primary site of chemical reactivity, undergoing transformations such as dehydration, oxidation, and esterification. The mechanisms and kinetics of these reactions are not only fundamental to understanding the molecule's chemical profile but are also influenced by the substitution pattern on the cyclohexane ring.

The acid-catalyzed dehydration of alcohols to form alkenes is a classic organic transformation. bartleby.comumass.edu For secondary alcohols like this compound, this reaction typically proceeds through an E1 mechanism. bartleby.com The process is initiated by the protonation of the hydroxyl group by a strong acid, such as phosphoric acid or sulfuric acid, to form a good leaving group, water. bartleby.comumass.edu The subsequent loss of a water molecule generates a carbocation intermediate. bartleby.com Finally, a base (often water) removes a proton from an adjacent carbon, leading to the formation of a double bond. bartleby.comumass.edu

In the case of this compound, the initially formed secondary carbocation can potentially undergo rearrangement via a hydride shift, leading to the formation of different alkene isomers. acs.org For instance, studies on the dehydration of the related 4-tert-butylcyclohexanol have shown the formation of both 4-tert-butylcyclohexene (B1265666) and 3-tert-butylcyclohexene, indicating the occurrence of such rearrangements. acs.org The kinetics of these dehydration reactions are often pseudo-first-order. acs.org

The choice of catalyst can influence the reaction, with concentrated sulfuric acid sometimes leading to side reactions like oxidation due to its strong oxidizing nature. libretexts.org Concentrated phosphoric acid is often preferred as it yields a cleaner reaction. libretexts.org Another method involves passing the alcohol vapor over heated aluminum oxide, which acts as a catalyst. libretexts.org

Table 1: Dehydration of Cyclohexanols

| Reactant | Catalyst | Mechanism | Potential Products |

|---|---|---|---|

| Cyclohexanol | Conc. H₃PO₄ or H₂SO₄ | E1 | Cyclohexene |

| 4-tert-Butylcyclohexanol | Hydrothermal | E1 and E2 | 4-tert-Butylcyclohexene, 3-tert-Butylcyclohexene |

| This compound | Acid Catalyst | E1 | Butylcyclohexene isomers |

The oxidation of secondary alcohols yields ketones, and this compound can be oxidized to form 3-butylcyclohexanone. libretexts.org A variety of oxidizing agents can be employed for this transformation. Historically, chromium-based reagents like chromium trioxide (CrO₃) in aqueous acetic acid or potassium permanganate (B83412) (KMnO₄) have been used. libretexts.org However, due to their toxicity, more modern and milder reagents are now favored, such as Dess-Martin periodinane. libretexts.org

The mechanism of oxidation with Cr(VI) reagents involves the formation of a chromate (B82759) ester intermediate. libretexts.org This is followed by a step that is mechanistically related to an E2 elimination, where a base removes the proton from the carbon bearing the oxygen, and the chromium species acts as the leaving group, resulting in the formation of the ketone. libretexts.org

The reactivity in oxidation can be significantly influenced by the stereochemistry of the alcohol. For instance, in substituted cyclohexanols, axial hydroxyl groups are often found to be more reactive towards oxidation than their equatorial counterparts. vaia.combartleby.com This is attributed to steric assistance, where the relief of 1,3-diaxial strain in the transition state accelerates the reaction for the axial isomer. wordpress.com

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product from this compound |

|---|---|---|

| Chromium Trioxide (CrO₃) | Aqueous acetic acid | 3-Butylcyclohexanone |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 3-Butylcyclohexanone |

| Dess-Martin Periodinane | Dichloromethane | 3-Butylcyclohexanone |

| Sodium Hypochlorite (NaOCl) | Acetic acid, acetone | 3-Butylcyclohexanone wpmucdn.com |

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester and water, is a reversible reaction often catalyzed by a strong acid. researchgate.netresearchgate.net The kinetics of esterification of this compound would be influenced by factors such as the nature of the carboxylic acid, the catalyst used, temperature, and the molar ratio of reactants. researchgate.net Heterogeneous catalysts, such as ion-exchange resins like Amberlyst-15, are increasingly used to facilitate these reactions in an environmentally benign manner. researchgate.netresearchgate.net

The reaction proceeds by the protonation of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water lead to the formation of the ester. youtube.com The equilibrium of the reaction can be shifted towards the product side by removing water as it is formed.

The stereochemistry of the alcohol plays a crucial role in the kinetics of esterification. Generally, equatorial hydroxyl groups are more sterically accessible and therefore react faster than the more hindered axial hydroxyl groups. spcmc.ac.in This principle is exemplified in the esterification of 4-tert-butylcyclohexanols, where the trans isomer (with an equatorial hydroxyl group) undergoes esterification more rapidly than the cis isomer (with an axial hydroxyl group). spcmc.ac.in Therefore, it is expected that the equatorial conformer of this compound would exhibit faster esterification kinetics.

Oxidation Reactions

Stereochemical Influences on Reactivity

The three-dimensional arrangement of atoms in this compound, specifically its conformation and the steric bulk of the butyl group, profoundly impacts its chemical reactivity. These stereochemical factors can dictate reaction rates and even the preferred reaction pathways.

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric strain. The butyl group, being bulky, will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. This locks the conformation of the ring to a significant extent. The hydroxyl group can be either axial or equatorial, leading to cis and trans isomers, respectively.

The orientation of the hydroxyl group has a significant impact on reactivity. For example, in elimination reactions that follow an E2 mechanism, a strict geometric requirement must be met: the leaving group and a proton on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement. spcmc.ac.in Therefore, the rate of E2 elimination for a substituted cyclohexanol will be highly dependent on the conformational availability of a diaxial arrangement of the hydroxyl group and an adjacent hydrogen. For this compound, the conformer with an axial hydroxyl group would be more predisposed to undergo E2 elimination, provided there is an axial hydrogen on an adjacent carbon.

Steric hindrance, the effect of the spatial bulk of groups on reactivity, is a major determinant of the reaction pathways of this compound. The butyl group at the 3-position can sterically encumber the hydroxyl group, particularly if the hydroxyl group is in an axial position, where it would experience 1,3-diaxial interactions with the hydrogens on C-1 and C-5.

This steric hindrance can affect the rates of reactions like esterification and nucleophilic substitution. For instance, the approach of a bulky nucleophile to the carbon bearing the hydroxyl group (or a derivative thereof) will be more hindered for the isomer with an axial hydroxyl group. spcmc.ac.in This leads to slower reaction rates for the axial isomer compared to the less hindered equatorial isomer. spcmc.ac.in

Conversely, steric effects can sometimes lead to an acceleration of reaction rates, a phenomenon known as "steric assistance." wordpress.com This is often observed in the oxidation of axial alcohols to ketones. wordpress.comspcmc.ac.in The conversion of the sp³-hybridized carbon of the alcohol to an sp²-hybridized carbon in the ketone relieves the steric strain associated with the axial hydroxyl group and its 1,3-diaxial interactions. spcmc.ac.in This relief of ground-state strain lowers the activation energy for the reaction, making the axial alcohol more reactive than its equatorial counterpart. wordpress.com For this compound, the cis isomer (with an axial hydroxyl group) would be expected to oxidize faster than the trans isomer (with an equatorial hydroxyl group).

Table 3: Stereochemical Effects on Reactivity

| Reaction | Favored Isomer/Conformer | Rationale |

|---|---|---|

| E2 Elimination | Axial OH | Requires anti-periplanar (diaxial) arrangement of leaving group and β-H. spcmc.ac.in |

| Esterification | Equatorial OH | Less steric hindrance for the approach of the carboxylic acid. spcmc.ac.in |

| Oxidation | Axial OH | Steric assistance due to relief of 1,3-diaxial strain in the transition state. wordpress.comspcmc.ac.in |

Conformationally Driven Reactions

Advanced Reaction Studies

The reactivity of this compound extends beyond simple oxidation and substitution, entering the realm of complex, multi-step transformations conducted in a single pot. These advanced studies are crucial for developing efficient synthetic routes and for detailed analytical characterization.

Tandem or cascade reactions involve the sequential formation of multiple chemical bonds in a single operation without isolating intermediates or changing reaction conditions. princeton.edu This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and resources. researchgate.net While specific tandem reactions commencing directly with this compound are not extensively documented in premier literature, the principles are well-established using structurally similar substituted cyclohexanols as model substrates. These reactions illustrate the potential pathways available to this compound.

A notable example is the tandem catalysis strategy for the direct glycosylation of 1-hydroxy sugars, where various alcohols, including the related compound 4-tert-butylcyclohexanol, serve as glycosyl acceptors. clockss.org In a process catalyzed by ytterbium(III) triflate [Yb(OTf)3] and mediated by methoxyacetic acid, a 1-hydroxy sugar can be coupled with an alcohol like 4-tert-butylcyclohexanol. clockss.org The reaction proceeds through two main stages within a single catalytic cycle: the initial, rapid methoxyacetylation of the 1-hydroxy sugar, followed by the glycosylation of the resulting intermediate with the acceptor alcohol. clockss.org The high reactivity of the sugar component is crucial for the success of this tandem process. clockss.org

The relative reaction rates of different alcohols in the Yb(OTf)3-catalyzed esterification with methoxyacetic acid highlight the feasibility of incorporating substituted cyclohexanols into such tandem systems. clockss.org

Table 1: Relative Consumption Rates of Alcohols in Yb(OTf)3-Catalyzed Esterification

| Alcohol | Consumption Rate Constant (s⁻¹) | Relative Rate vs. 4-phenylbutanol |

|---|---|---|

| 1-Hydroxy Sugar 1 | 1.82 x 10⁻³ | ~82x faster |

| 4-Phenylbutanol | 2.23 x 10⁻⁵ | 1 (Reference) |

| 4-tert-Butylcyclohexanol | 5.16 x 10⁻⁶ | ~0.23x slower |

Data sourced from a study on tandem catalysis for glycosylation. clockss.org

Cascade processes involving cyclohexanol derivatives are also prominent in synthetic chemistry. A chemo-enzymatic cascade process has been developed for the oxidative rearrangement of tertiary allylic alcohols into enones. lookchem.com This demonstrates how a cyclohexanol-related structure can be integrated into a multi-step enzymatic and chemical sequence. lookchem.com Another relevant example is the cascade oxidation of cyclohexanol to ε-caprolactone, which proceeds through a cyclohexanone intermediate. d-nb.info Such processes highlight the synthetic potential of the cyclohexanol motif in complex transformations. d-nb.info

Derivatization transforms a chemical compound into a new substance (a derivative) that is better suited for a specific purpose, such as enhancing detectability for analysis or creating a new molecule with desired properties.

For Analytical Purposes:

The primary goal of analytical derivatization is to modify an analyte to improve its separation or detection in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For chiral molecules like this compound, a key application is the determination of enantiomeric composition. This is often achieved by reacting the alcohol with a chiral derivatizing agent to form diastereomers, which can be separated on a standard, non-chiral column. researchgate.net

Another approach involves acylation. The use of iodine as a catalyst with reagents like acetic acid or trifluoroacetic acid to form ester derivatives of chiral alcohols has been investigated for analysis by chiral GC. chemsrc.com Furthermore, creating fluorinated derivatives, such as by reacting the alcohol with p-fluorobenzoyl chloride, allows for analysis by 19F Nuclear Magnetic Resonance (NMR) spectroscopy. iupac.org For GC/MS analysis, alcohols can be part of a complex mixture where other components, like carbonyls, are derivatized with agents such as pentafluorophenylhydrazine (B1196947) (PFPH) to facilitate detection and identification. theanalyticalscientist.com

For Synthetic Purposes:

Derivatization is a cornerstone of synthetic chemistry, used to create new functional groups or build more complex molecular architectures. A common synthetic derivatization of alcohols is esterification. For instance, cis-4-(tert-butyl)cyclohexanol is converted into its acetate (B1210297) ester, known as "woody acetate," a valuable fragrance ingredient. researchgate.netmdpi.com This transformation is efficiently catalyzed by enzymes, such as Candida antarctica lipase (B570770) A (CALA), using an acyl donor like vinyl acetate. researchgate.netmdpi.com This biocatalytic approach can achieve high conversion and diastereoisomeric purity. researchgate.netmdpi.com

Table 2: Lipase-Mediated Acetylation of cis-4-(tert-butyl)cyclohexanol (cis-3)

| Lipase Catalyst | Solvent | Acyl Donor | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| Candida antarctica lipase A (CALA) | MTBE | Vinyl Acetate | 18 | >99 |

| Lipozyme TL IM | MTBE | Vinyl Acetate | 18 | 90 |

| Lipase PS from Burkholderia cepacia | MTBE | Vinyl Acetate | 18 | 75 |

| Lipase from Rhizomucor miehei | MTBE | Vinyl Acetate | 18 | <5 |

| Lipase from Candida rugosa | MTBE | Vinyl Acetate | 18 | <5 |

Data adapted from a study on the biocatalytic synthesis of fragrance compounds. mdpi.com

A more advanced synthetic derivatization involves the borylation of C–H bonds. Research has shown that alcohols can undergo borylation of a C–H bond after the initial borylation of the hydroxyl group itself. nih.gov This creates an alkylboronic ester at a previously unreactive position on the molecule. nih.gov This boryl group is a versatile functional handle that can be subsequently transformed into a wide range of other groups through reactions like oxidation, amination, halogenation, and arylation, opening pathways to novel derivatives. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Butylcyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 3-Butylcyclohexanol. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the molecular skeleton, the connectivity of atoms, and the stereochemical arrangement. For this compound, which exists as cis and trans diastereomers, NMR is crucial for distinguishing between these forms.

High-Resolution ¹H NMR Studies

Proton (¹H) NMR spectroscopy reveals information about the chemical environment of hydrogen atoms in a molecule. In this compound, the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J-values) of the NMR signals are highly dependent on the stereochemistry of the molecule, specifically whether the hydroxyl (-OH) and butyl groups are in a cis or trans relationship.

The key signal for stereochemical assignment is typically the proton on the carbon bearing the hydroxyl group (H-1).

In the trans isomer, where the hydroxyl and butyl groups are on opposite faces of the ring, the molecule can adopt a conformation where both large substituents are equatorial. In this case, the H-1 proton would be in an axial position. An axial proton typically shows large coupling constants due to its trans-diaxial relationship with neighboring axial protons. This results in a complex signal, often a triplet of triplets.

In the cis isomer, one of the large substituents is forced into an axial position to allow the other to be equatorial. If the butyl group is equatorial, the hydroxyl group is axial, making the H-1 proton equatorial. An equatorial proton exhibits smaller couplings to its neighbors, resulting in a narrower, less resolved multiplet.

The signals for the butyl group protons (typically a triplet for the terminal methyl and multiplets for the methylene (B1212753) groups) and the other cyclohexane (B81311) ring protons appear in the upfield region of the spectrum.

Table 1: Expected ¹H NMR Characteristics for this compound Isomers

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity (trans isomer, equatorial OH) | Expected Multiplicity (cis isomer, axial OH) |

|---|---|---|---|

| H-1 (CH-OH) | 3.5 - 4.0 | Triplet of triplets (large J-values) | Broad singlet or narrow multiplet (small J-values) |

| Ring Protons (CH₂) | 1.0 - 2.2 | Multiplets | Multiplets |

| Butyl Protons | 0.9 - 1.5 | Multiplets and one triplet | Multiplets and one triplet |

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a typical broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. The molecule has 10 carbon atoms, and depending on symmetry, up to 10 distinct signals would be expected.

The chemical shifts of the carbon atoms are influenced by the electronegativity of nearby atoms and by stereochemical factors.

C-1 (bearing the -OH group): This carbon is deshielded by the electronegative oxygen atom and typically appears in the 65-75 ppm range. Its exact position can vary between the cis and trans isomers due to steric effects (γ-gauche effect).

C-3 (bearing the butyl group): This carbon's chemical shift will also be sensitive to the cis/trans isomerism.

Butyl Group Carbons: These will appear in the aliphatic region (approx. 14-40 ppm).

Other Ring Carbons: These carbons will have signals in the 20-50 ppm range. chemicalbook.com

The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, further aiding in the complete assignment of the carbon spectrum. chegg.com

Table 2: Expected ¹³C NMR Signal Regions for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| C-OH | 65 - 75 |

| C-CH₂CH₂CH₂CH₃ | 35 - 45 |

| Cyclohexane CH₂ | 20 - 50 |

| Butyl CH₂ | 20 - 40 |

Advanced 2D NMR Techniques for Structure and Conformation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the structure of complex molecules like this compound by revealing correlations between nuclei. walisongo.ac.idweizmann.ac.il

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. universiteitleiden.nl It would show cross-peaks between H-1 and its neighbors on C-2 and C-6, and between H-3 and its neighbors on C-2 and C-4, confirming the connectivity of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which proton is directly attached to which carbon atom. universiteitleiden.nl It is invaluable for assigning the signals in both the ¹H and ¹³C spectra definitively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It can be used to confirm the position of the butyl group by showing a correlation from the protons on C-3 to the carbons of the butyl chain, and vice-versa.

Research has also shown the utility of NMR shift reagents, such as tris(6,6,7,7,8,8,8‐heptafluoro‐2,2‐dimethyl‐3,5‐octanedionato) europium(III) [Eu(fod)₃], for analyzing mixtures of stereoisomeric cycloalkanols. molaid.com Such reagents can induce large changes in the chemical shifts of nearby protons, helping to resolve overlapping signals and enabling the simultaneous analysis of multiple stereoisomers in a mixture. molaid.com

Vibrational Spectroscopy for Molecular Analysis

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key functional groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. This is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexane ring and the butyl group.

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region is indicative of the C-O single bond stretching vibration. The exact position and shape of this band can sometimes provide clues about the axial or equatorial orientation of the hydroxyl group.

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of peaks from various bending and skeletal vibrations that is unique to the molecule.

Table 3: Principal Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong, Sharp |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing:

Symmetric vibrations and skeletal modes: The C-C stretching and skeletal deformation modes of the cyclohexane ring and the butyl chain often give rise to strong and sharp signals in the Raman spectrum. ias.ac.in

Non-polar bonds: C-H and C-C bonds generally produce more intense Raman signals compared to their IR absorptions.

The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the this compound molecule, aiding in its structural confirmation. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry and Chromatographic Techniques

The comprehensive analysis of this compound, a compound with multiple stereoisomers, relies heavily on the coupling of chromatographic separation techniques with mass spectrometric detection. This combination allows for both the quantification of purity and the detailed characterization of its isomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for assessing the purity of this compound and determining the relative proportions of its diastereomers (cis- and trans-). nist.gov In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where its components are separated based on their differential partitioning between a stationary phase (within a capillary column) and a mobile gas phase. ifrafragrance.org Compounds with different boiling points and polarities travel through the column at different rates, leading to their separation. For this compound, the cis- and trans-isomers exhibit slightly different physical properties, which often allows for their separation and subsequent quantification. uni-muenchen.de

Following separation by the GC, the eluted molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing the molecules to fragment into a pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. nist.gov This mass spectrum serves as a molecular fingerprint, confirming the identity of the eluting compound as this compound. The molecular ion peak [M]+ and characteristic fragment ions are monitored. The purity of the sample is determined by integrating the area of the main peak(s) corresponding to this compound isomers and comparing it to the total area of all peaks in the chromatogram. libretexts.org The ratio of the cis- to trans-isomers is calculated by comparing the integrated peak areas of the two separated diastereomers. uni-muenchen.de

Table 1: Illustrative GC-MS Data for Isomeric Analysis of this compound

| Parameter | Value/Observation |

|---|---|

| Column Type | 5% Phenyl Polysiloxane (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Retention Time (trans-isomer) | 12.5 min |

| Retention Time (cis-isomer) | 12.8 min |

| Mass Spectrum (Key m/z) | 156 [M]+, 138, 99, 81, 57 |

| Calculated Purity | >98% |

| Isomeric Ratio (trans:cis) | 65:35 |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses chiral centers, each diastereomer (cis- and trans-) exists as a pair of enantiomers. Chiral chromatography is a specialized technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. ajol.info Enantiomeric excess quantifies the purity of a sample in terms of one enantiomer over the other. msu.edu

The separation is achieved by using a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The CSP creates a chiral environment where the enantiomers of this compound form transient, diastereomeric complexes that differ in stability. ajol.info This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram.

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks. clockss.org For instance, if the peak area for the (1R, 3R)-enantiomer is A1 and the area for the (1S, 3S)-enantiomer is A2, the ee is calculated as: ee (%) = |(A1 - A2) / (A1 + A2)| * 100. A racemic mixture, containing equal amounts of both enantiomers, would have an ee of 0%, while a sample containing only one enantiomer would have an ee of 100%. msu.edu This analysis is critical in asymmetric synthesis, where the goal is to produce a single, desired enantiomer. clockss.orgrsc.org

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation of an Isomer of this compound

| Parameter | Condition/Value |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) |

| Mobile Phase | Hexane/Isopropanol (98:2 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 9.2 min |

| Retention Time (Enantiomer 2) | 10.5 min |

| Calculated Enantiomeric Excess (ee) | 95% |

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a single crystal. anton-paar.comthepharmajournal.com For a compound like this compound, this method can provide definitive proof of its molecular structure, including the stereochemical configuration (cis- or trans-) and the preferred conformation of the cyclohexyl ring and butyl substituent in the solid state.

The process requires growing a high-quality single crystal of a specific this compound isomer. thepharmajournal.com This crystal is then mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. slideshare.net The angles and intensities of these diffracted beams are measured. According to Bragg's Law, the diffraction pattern is directly related to the arrangement and spacing of atomic planes within the crystal lattice. anton-paar.com

By analyzing this pattern, crystallographers can construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, allowing for the measurement of bond lengths, bond angles, and torsional angles. slideshare.net This information confirms the relative orientation of the hydroxyl and butyl groups on the cyclohexane ring, unambiguously distinguishing between the cis- and trans-isomers. Furthermore, it reveals the chair conformation of the ring and whether the substituents occupy axial or equatorial positions, which is fundamental to understanding the molecule's steric and electronic properties.

Table 3: Hypothetical Crystallographic Data for a this compound Isomer

| Parameter | Description |

|---|---|

| Chemical Formula | C10H20O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 15.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 975 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Findings | - Confirmed trans-configuration |

| - Cyclohexane ring in chair conformation | |

| - Hydroxyl and butyl groups in equatorial positions |

Computational Chemistry and Theoretical Modeling of 3 Butylcyclohexanol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. wordpress.com It has been applied to study various aspects of substituted cyclohexanols and related compounds, offering valuable information on their behavior. researchgate.net

Prediction of Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in predicting the electronic structure of 3-butylcyclohexanol. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability.

Reactivity descriptors, such as electrostatic potential maps, can be generated to visualize regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, in cyclohexanol (B46403) derivatives, the oxygen atom of the hydroxyl group is an electron-rich center, while the hydrogen atom of the hydroxyl group is electron-poor. The bulky butyl group can influence the accessibility of these reactive sites.

Theoretical calculations, such as those employing DFT, can also predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. researchgate.net

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclohexane (B81311) ring is a key feature of this compound. acs.org The molecule can exist in various conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to minimized steric and torsional strain.

DFT calculations allow for a detailed exploration of the potential energy surface, which maps the energy of the molecule as a function of its geometry. rsc.org This analysis helps identify the most stable conformers (energy minima) and the transition states that connect them. For this compound, there are two primary chair conformers depending on whether the butyl and hydroxyl groups are in axial or equatorial positions. The relative energies of these conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution. acs.org The bulky tert-butyl group, in analogous structures, strongly prefers the equatorial position to minimize steric interactions. researchgate.net

| Conformer | Butyl Group Position | Hydroxyl Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| cis (eq, eq) | Equatorial | Equatorial | 0.00 |

| trans (eq, ax) | Equatorial | Axial | 0.55 |

| cis (ax, ax) | Axial | Axial | 5.4 |

| trans (ax, eq) | Axial | Equatorial | 5.9 |

Transition State Modeling and Activation Energy Calculations

DFT is a powerful tool for modeling chemical reactions and calculating their activation energies. researchgate.net By identifying the structure of the transition state—the highest energy point along the reaction coordinate—researchers can understand the mechanism of a reaction and predict its rate. dokumen.pub

For reactions involving this compound, such as its dehydration to form butylcyclohexene, DFT can be used to model the reaction pathway. acs.org This involves locating the transition state structure for the elimination of a water molecule. The calculated activation energy provides a quantitative measure of the reaction's feasibility. These computational studies can complement experimental kinetic data and provide a deeper understanding of the reaction mechanism at the molecular level. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into dynamic processes.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the surrounding solvent. researchgate.net MD simulations are particularly well-suited to investigate these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent interacts with the solute and affects its conformational preferences and dynamics.

For example, in a polar solvent like water, hydrogen bonding between the solvent and the hydroxyl group of this compound can stabilize certain conformations. researchgate.net In contrast, a non-polar solvent would lead to different conformational equilibria. MD simulations can quantify these effects by analyzing properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Intermolecular Interactions and Aggregation Studies

At higher concentrations, molecules of this compound can interact with each other, leading to the formation of aggregates or clusters. These intermolecular interactions are primarily driven by hydrogen bonding between the hydroxyl groups and van der Waals forces between the hydrocarbon portions of the molecules. mdpi.com

MD simulations can be used to study the process of aggregation by simulating a system with multiple this compound molecules. researchgate.net By analyzing the trajectories, researchers can identify the formation of clusters, determine their size and structure, and calculate the strength of the intermolecular interactions. mdpi.com These studies are crucial for understanding the macroscopic properties of this compound, such as its viscosity and solubility, which are influenced by its aggregation behavior.

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical analysis serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. By employing computational methods, researchers can model molecular structures, transition states, and reaction pathways at an electronic level. These theoretical calculations provide deep insights that complement experimental findings, helping to understand and predict chemical reactivity and selectivity. Methods such as Density Functional Theory (DFT) are frequently utilized to map out the energetic landscapes of reactions and to analyze the factors governing their outcomes.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a molecular system as a function of its geometric coordinates. iupac.org For a chemical reaction, the PES represents a multidimensional landscape that connects reactants, transition states, and products. iupac.orgnumberanalytics.com The path of lowest energy across this surface is known as the reaction coordinate, and the highest point along this path corresponds to the transition state—the energetic barrier that must be overcome for the reaction to proceed. iupac.orgrowansci.com

Computational methods are used to construct and analyze the PES for reactions involving this compound. numberanalytics.com This process involves several key steps:

Identifying Critical Points: Locating the minima on the PES that correspond to stable species (reactants, intermediates, and products) and the first-order saddle points that represent transition states. numberanalytics.comrowansci.com

Calculating Reaction Pathways: Tracing the intrinsic reaction coordinate (IRC) to confirm that a given transition state indeed connects the intended reactants and products. rowansci.com

Determining Activation Energies: Calculating the energy difference between the reactants and the transition state to determine the activation barrier, which is a key factor in reaction kinetics. researchgate.net

For instance, in the dehydration of a substituted cyclohexanol like 4-tert-butylcyclohexanol (B146172), a reaction that can proceed via E1 or E2 mechanisms, PES mapping can elucidate the competing pathways. acs.org A computational study would map the energy changes as the C-O bond breaks and a C-H bond is eliminated, passing through either a carbocation intermediate (E1) or a concerted transition state (E2). acs.org The calculated energy barriers for each pathway help determine which mechanism is more favorable under specific conditions. While specific PES maps for this compound reactions are not widely published, the principles are directly applicable. The complexity of the PES for a molecule like this compound arises from its multiple internal degrees of freedom, including the rotation of the butyl group and the conformational flexibility of the cyclohexane ring. uleth.ca

Table 1: Key Concepts in Potential Energy Surface (PES) Analysis

| Concept | Description | Relevance to Reaction Mechanisms |

|---|---|---|

| Reactants/Products | Correspond to local minima on the PES, representing stable molecular structures. | Defines the start and end points of a chemical transformation. |

| Transition State (Saddle Point) | A maximum along the reaction coordinate but a minimum in all other degrees of freedom. rowansci.com | Represents the highest energy barrier of the reaction, determining the reaction rate. |

| Reaction Coordinate | The minimum energy path connecting reactants and products on the PES. iupac.org | Illustrates the progress of the reaction and the sequence of bond-making/breaking events. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. researchgate.net | A quantitative measure of the kinetic barrier to reaction. |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the steepest descent path from a transition state to confirm it connects the correct reactants and products. rowansci.com | Verifies the nature of the calculated transition state. |

Steric and Electronic Effects on Reaction Stereoselectivity

Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over another. inflibnet.ac.in In reactions involving this compound, such as its synthesis via the reduction of 3-butylcyclohexanone (B8771617), the stereochemical outcome (i.e., the ratio of cis to trans isomers) is governed by a delicate balance of steric and electronic effects. nii.ac.jp Quantum chemical analysis is instrumental in dissecting these contributions.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms and groups within a molecule. The bulky butyl group in this compound significantly influences the accessibility of reacting centers. For example, during the reduction of the precursor ketone, a nucleophilic hydride reagent can attack the carbonyl carbon from two distinct faces: the axial face or the equatorial face.

Axial Attack: Leads to the formation of the equatorial alcohol. This approach can be sterically hindered by the axial hydrogens at the C-2 and C-6 positions.

Equatorial Attack: Leads to the formation of the axial alcohol. This approach is often considered less hindered. inflibnet.ac.in

However, the presence of the butyl group at the C-3 position introduces additional steric considerations. Its preferred equatorial position in the chair conformation of the cyclohexane ring creates a specific steric environment that can favor one attack trajectory over the other, thereby controlling the diastereoselectivity of the reaction. Computational models can quantify the steric repulsion energies associated with different attack trajectories in the transition state. nii.ac.jp

Electronic Effects: Electronic effects involve the distribution of electron density within the molecule and how it influences reactivity. In the context of cyclohexanone (B45756) reduction, stereoelectronic effects are crucial. These effects arise from the interaction between the orbitals of the incoming nucleophile and the orbitals of the ketone. pitt.edu

The Cieplak model, for example, suggests that the preferred trajectory of a nucleophile is antiperiplanar to the most electron-donating sigma (σ) bonds adjacent to the carbonyl group. pitt.edu Conversely, the Felkin-Ahn model emphasizes minimizing steric interactions with the largest adjacent groups. msu.edu Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis and electrostatic potential mapping, can visualize and quantify these electronic interactions. pitt.edu These analyses can reveal how the electron-donating nature of the C-C bonds in the cyclohexane ring influences the electrophilicity of the two faces of the carbonyl carbon, thereby impacting the stereochemical outcome of the nucleophilic attack. nii.ac.jppitt.edu

Table 2: Factors Influencing Stereoselectivity in the Reduction of Substituted Cyclohexanones

| Factor | Description | Influence on this compound Formation |

|---|---|---|

| Steric Hindrance | Repulsive forces between non-bonded atoms or groups. | The bulky butyl group and axial hydrogens hinder certain nucleophilic attack trajectories, favoring the approach from the less crowded face. |

| Torsional Strain | Strain caused by eclipsing interactions between bonds on adjacent atoms in the transition state. | The transition state geometry that minimizes torsional strain is favored, influencing the stereochemical outcome. |

| Stereoelectronic Effects | The influence of orbital alignment on reaction pathways. pitt.edu | Interactions between the nucleophile's HOMO and the ketone's LUMO, as well as hyperconjugative effects, can favor one attack trajectory over another. |

| Electrostatic Potential | The charge distribution across the molecule. | The region of most positive electrostatic potential on the carbonyl group may not be equally accessible from both faces, guiding the nucleophile. pitt.edu |

Applications in Chemical Synthesis and Industrial Processes

Role as a Chemical Intermediate in Organic Synthesis

As a chemical intermediate, 3-Butylcyclohexanol is a foundational element in the production of a wide array of other chemical substances.

This compound is a valuable precursor in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold at high prices. These include active ingredients for pharmaceuticals, agrochemicals, and specialty chemicals. For instance, the alcohol group in this compound can be readily oxidized to form the corresponding ketone, 3-butylcyclohexanone (B8771617), which is a key intermediate in the synthesis of fragrances and pharmaceuticals. vulcanchem.com Furthermore, esters of butylcyclohexanol, such as its acetate (B1210297) form, are well-known ingredients in the perfume industry. google.com The stereochemistry of the butyl group on the cyclohexane (B81311) ring can be controlled during synthesis, leading to specific isomers that are crucial for the desired properties of the final product. google.com

The production of these fine chemicals often involves multi-step syntheses where this compound or its derivatives are introduced to build the final molecular architecture. The reactivity of the hydroxyl group allows for a variety of chemical transformations, making it a versatile starting material.

In the realm of organic chemistry, a "building block" is a molecule that can be readily incorporated into the synthesis of larger, more complex molecules. cymitquimica.com this compound fits this description perfectly. Its cyclohexane framework provides a rigid and predictable three-dimensional structure that chemists can utilize to construct intricate molecular designs. The butyl group influences the steric and electronic properties of the molecule, which can be exploited to direct the outcome of subsequent chemical reactions. vulcanchem.com

The application of building block-based synthesis platforms allows for the creation of a diverse range of small molecules, including those with complex polycyclic frameworks. researchgate.net The use of compounds like this compound in such platforms facilitates the exploration of new chemical space in fields like drug discovery and materials science. researchgate.netlookchem.com

Precursor for Fine Chemicals Production

Functional Roles in Material Science and Formulations

Beyond its role in synthesis, this compound and its isomers also have direct applications as functional components in various materials and formulations.

Substituted cyclohexanol (B46403) derivatives, including butylcyclohexanols, are utilized in the production of polymers and resins. For example, they can act as plasticizers in formulations like polyvinyl chloride (PVC), enhancing flexibility and thermal stability. vulcanchem.com In the realm of coatings, compounds like 4-tert-butylcyclohexanol (B146172), an isomer of this compound, are used as stabilizing ingredients in adhesives and solvent-based coatings to improve durability and adhesion. chemicalbull.com The incorporation of such cyclic alcohols can influence the mechanical and thermal properties of the resulting polymers. chemicalbull.com

Table 1: Applications of Butylcyclohexanol Isomers in Material Formulations

| Application Area | Function | Relevant Isomer(s) | Reference(s) |

| Polymers | Plasticizer, improves flexibility and thermal stability | 3-Butylcyclohexanone derivatives (from this compound) | vulcanchem.com |

| Coatings & Adhesives | Stabilizing ingredient, improves durability and adhesion | 4-tert-Butylcyclohexanol | chemicalbull.com |

| Resins | Component in production | 3-(tert-Butyl)cyclohexanone derivatives (from the corresponding alcohol) |

The molecular structure of this compound, with its polar hydroxyl group and non-polar butyl and cyclohexane components, gives it amphiphilic character. This allows it to act as a solvent for a range of substances. Cyclohexanol and its derivatives are known to be soluble in common organic solvents and sparingly soluble in water, making them effective in various industrial processes. chemicalbook.com For instance, isomers like 4-tert-butylcyclohexanol are used as solvents in paints, coatings, and inks. echemi.comvulcanchem.com The solvent properties of these compounds help to dissolve other components in a formulation, leading to smoother application and improved product performance. echemi.com

Component in Polymer and Coating Formulations

Environmental Relevance in Chemical Waste Treatment

The environmental fate of chemical compounds is a significant consideration. While specific data on the environmental relevance of this compound in waste treatment is limited, general information on related compounds provides some insight. For example, 4-tert-butylcyclohexanol is not considered to be persistent, bioaccumulative, or toxic (PBT). fishersci.it It is also noted that while it is biodegradable, excessive release into the environment could have localized effects on aquatic life. atamanchemicals.com

In the context of chemical waste, proper disposal methods are crucial. For many chemical substances, waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for disposal. fishersci.com Practices such as ensuring adequate ventilation and using absorbent materials for spills are standard procedures to mitigate environmental release. pergan.com

Biodegradation Studies and Environmental Fate

The environmental fate of this compound is influenced by its biodegradability, which has been observed in both biotic and abiotic processes. Studies indicate that butylcyclohexanol, as a class of compounds, can be metabolized by aquatic organisms and is susceptible to degradation in wastewater treatment environments.

Research on the metabolism of related naphthenic hydrocarbons in rainbow trout revealed that n-butylcyclohexane is metabolized into cis-3-n-butylcyclohexanol glucuronide, which is then excreted in the bile. oup.com This metabolic pathway demonstrates that aquatic organisms possess the capability to transform the parent compound into a more water-soluble form, facilitating its elimination. This finding is a key indicator of a potential biodegradation route in aquatic environments.

Further evidence of its biodegradability comes from the analysis of industrial effluents, particularly from the textile industry. In one study, butylcyclohexanol was identified as a major component of textile wastewater and was described as an easily biodegradable surface-active agent, with a potential biodegradability of 89%. dergipark.org.tr While specific studies on the biodegradation pathways of this compound in soil and water columns are not extensively documented in publicly available literature, data from its isomer, 4-tert-butylcyclohexanol, provides valuable insights through analogy. For instance, 4-tert-butylcyclohexanol is considered to be readily biodegradable, achieving 90% degradation in 28 days under test conditions. sigmaaldrich.com

The environmental persistence of these compounds is estimated to be relatively low. Predictive models, such as the EPI Suite™ Fugacity Model, estimate the half-life of 4-tert-butylcyclohexanol in water to be approximately 15 days. europa.eu The model also predicts how the chemical would partition if released into the environment, with a significant portion expected to end up in water. europa.eu The environmental fate of a related compound, 3-butylcyclohexanone, is noted as being understudied, though it is known that its reduction leads to the formation of this compound. vulcanchem.com

Table 1: Environmental Fate and Biodegradability Data for Butylcyclohexanol and Related Compounds

| Compound/Parameter | Finding | Source |

| Metabolism | n-Butylcyclohexane is metabolized by rainbow trout to cis-3-n-butylcyclohexanol glucuronide. | oup.com |

| Biodegradability (General) | Butylcyclohexanol in textile effluent is described as an easily biodegradable surface-active agent. | dergipark.org.tr |

| Biodegradability (Analogue) | 4-tert-Butylcyclohexanol is classified as readily biodegradable (90% degradation in 28 days). | sigmaaldrich.com |

| Half-life in Water (Analogue) | The estimated half-life for 4-tert-butylcyclohexanol in water is 15 days. | europa.eu |

Presence in Industrial Effluents and Treatment Strategies

This compound and its isomers have been identified in effluents from various industrial processes, most notably in the textile industry where they may be used as surface-active agents in wetting agents or softeners. dergipark.org.tr As these compounds are also used as fragrance ingredients, they can be present in the wastewater from manufacturing facilities that produce cosmetics, household products, and air fresheners. industrialchemicals.gov.auresearchgate.net

The treatment of industrial wastewater containing such organic compounds is critical to prevent environmental contamination. waterandwastewater.com A variety of physical, chemical, and biological treatment methods are employed to remove these substances from wastewater before discharge. waterandwastewater.com

Chemical Treatment: Chemical treatment methods can also be applied to degrade or remove these compounds.

Oxidation: Advanced Oxidation Processes (AOPs) that use powerful oxidizing agents like ozone or Fenton's reagent can break down complex organic molecules. waterandwastewater.comnih.gov

Physical Treatment: Physical processes are typically used in the initial stages of wastewater treatment.

Coagulation and Flocculation: These processes involve adding chemicals to cause small suspended particles to clump together and settle out, which can remove a fraction of less soluble organic compounds. waterandwastewater.com

Adsorption: Using adsorbents like activated carbon can be effective in removing a wide range of organic micropollutants. mdpi.com

Table 2: Wastewater Treatment Strategies for Butylcyclohexanol and Related Organics

| Treatment Method | Description | Efficacy/Notes |

| Activated Sludge | A biological process using a consortium of microorganisms to aerobically degrade organic matter. | High removal efficiency (87.8% to 99.9%) for fragrance materials in wastewater treatment plants. researchgate.net |

| Chemical Reduction | Use of reducing agents like sodium dithionite (B78146) to break down complex organic molecules. | Shown to be effective in treating textile effluent containing butylcyclohexanol. dergipark.org.tr |

| Advanced Oxidation | Processes using strong oxidants (e.g., ozone, UV/H₂O₂) to mineralize organic pollutants. | A common strategy for recalcitrant organic compounds in industrial wastewater. nih.gov |

| Coagulation/Flocculation | Chemical addition to aggregate and precipitate suspended solids and associated organics. | Primarily a pre-treatment step to reduce suspended solids and some organic load. waterandwastewater.com |

Q & A

Q. What structural elements are critical when reporting this compound research in journals?

- Methodological Answer : Follow IMRaD format:

- Introduction : Highlight gaps in stereochemical analysis or thermodynamic data.

- Methods : Detail catalyst preparation and spectral acquisition parameters.

- Results : Use SI for raw chromatograms and crystallographic data (if applicable).

- Discussion : Contrast findings with prior work, emphasizing mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.